N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-2-methyloxane-3-carboxamide
Description
N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-2-methyloxane-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrazole ring, and an oxane ring
Properties
IUPAC Name |
N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-2-methyloxane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11-12(4-2-8-22-11)16(21)17-15-10-13(14-5-3-9-23-14)18-19(15)6-7-20/h3,5,9-12,20H,2,4,6-8H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOKTCKKXXNKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCO1)C(=O)NC2=CC(=NN2CCO)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-2-methyloxane-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized through the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) as a sulfurizing agent . The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and a 1,3-diketone. The oxane ring is often formed through a cyclization reaction involving an epoxide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-2-methyloxane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxane ring can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxane ring can produce the corresponding alcohol.
Scientific Research Applications
N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-2-methyloxane-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities, are being explored.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-2-methyloxane-3-carboxamide involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes and receptors, modulating their activity. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and pyrazole derivatives, such as:
- Thiophene-2-carboxamide
- 5-(2-hydroxyethyl)-4-methylthiazole
- N-(2-hydroxyethyl)-2-pyrrolidone
Uniqueness
What sets N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-2-methyloxane-3-carboxamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
